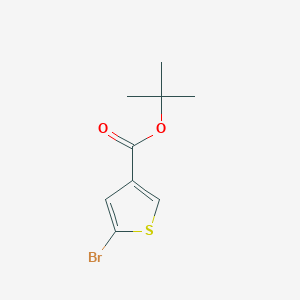

tert-Butyl 5-bromothiophene-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H11BrO2S |

|---|---|

Molecular Weight |

263.15 g/mol |

IUPAC Name |

tert-butyl 5-bromothiophene-3-carboxylate |

InChI |

InChI=1S/C9H11BrO2S/c1-9(2,3)12-8(11)6-4-7(10)13-5-6/h4-5H,1-3H3 |

InChI Key |

RJRPYIPWMHEHKV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CSC(=C1)Br |

Origin of Product |

United States |

Foundational & Exploratory

Solubility Profile and Process Guide: tert-Butyl 5-bromothiophene-3-carboxylate

[1]

Executive Summary & Compound Architecture

tert-Butyl 5-bromothiophene-3-carboxylate (CAS: 1507295-95-5) is a critical heterocyclic building block used extensively in the synthesis of pharmaceuticals and organic semiconductors.[1] Its utility stems from the orthogonality of its functional groups: the bromine atom facilitates metal-catalyzed cross-coupling (Suzuki, Stille, Buchwald), while the tert-butyl ester serves as an acid-labile protecting group that is stable against nucleophilic attack.

Understanding the solubility profile of this intermediate is paramount for optimizing reaction yields, designing work-up procedures, and achieving high-purity isolation.[1] This guide provides an evidence-based analysis of its solubility behavior, grounded in physicochemical principles and empirical synthesis data.

Structural Determinants of Solubility[1]

-

Thiophene Core: Provides aromatic character and moderate polarity.

-

Bromo Substituent (C-5): Increases lipophilicity and molecular weight, enhancing solubility in halogenated solvents while decreasing water solubility.

-

tert-Butyl Ester (C-3): A bulky, hydrophobic moiety that significantly disrupts crystal packing (lowering melting point relative to the acid) and drastically reduces polarity compared to methyl or ethyl esters.

Physicochemical Profiling

Before detailing solvent interactions, we establish the compound's fundamental properties which dictate its dissolution thermodynamics.

| Property | Value / Characteristic | Implication for Solubility |

| Molecular Formula | C₉H₁₁BrO₂S | Moderate Molecular Weight (263.15 g/mol ) |

| Predicted LogP | ~3.5 – 4.0 | Highly Lipophilic; insoluble in water.[1] |

| H-Bond Donors | 0 | No capacity for H-bonding with water.[1] |

| H-Bond Acceptors | 2 (Ester Carbonyl & Oxygen) | Weak interaction with protic solvents (Alcohols). |

| Physical State | Low-melting Solid or Viscous Oil | Prone to "oiling out" in mixed solvent systems.[1] |

Solubility Matrix & Solvent Selection Guide

The following matrix categorizes solvents based on their interaction with this compound. This data is synthesized from standard processing conditions for lipophilic thiophene esters.

Class A: High Solubility (Process Solvents)

These solvents are recommended for reaction media and preparing stock solutions (>100 mg/mL).

-

Dichloromethane (DCM): The "Gold Standard" solvent. The high lipophilicity of the tert-butyl group aligns perfectly with DCM.[1] Used for synthesis (esterification) and extraction.[2][3]

-

Tetrahydrofuran (THF): Excellent solubility. Ideal for cryogenic lithiation or Grignard reactions involving the bromo-group.[1]

-

Ethyl Acetate (EtOAc): Good solubility. Primary solvent for TLC and silica gel chromatography eluents.

-

Toluene: High solubility, especially at elevated temperatures. Preferred for Suzuki coupling reactions to minimize protic side-reactions.[1]

Class B: Moderate/Conditional Solubility (Purification Solvents)

These solvents show temperature-dependent solubility, making them ideal for recrystallization.

-

Methanol / Ethanol: Soluble at reflux; likely sparingly soluble at room temperature or 0°C.

-

Usage: Recrystallization (often mixed with water).

-

-

Hexanes / Heptane: Moderate solubility.

-

Usage: Used as the non-polar component in column chromatography (e.g., 5-10% EtOAc in Hexanes).

-

Class C: Anti-Solvents (Precipitation Media)

These solvents induce precipitation or phase separation.

-

Water: Completely insoluble. Used to wash crude reaction mixtures to remove inorganic salts.

-

DMSO/DMF: Soluble, but difficult to remove. Not recommended unless required for high-temperature nucleophilic substitutions.[1]

Visualized Workflows

Solubility Determination & Process Decision Tree

This diagram outlines the logical flow for determining the optimal solvent system for this specific compound.

Figure 1: Decision tree for solvent selection based on process intent (Reaction vs. Purification).

Synthesis & Purification Flow

This diagram illustrates the solubility changes through a standard synthesis workflow, highlighting where the compound resides (Organic vs. Aqueous phase).

Figure 2: Process flow demonstrating the compound's affinity for the organic phase (DCM) during extraction and its elution behavior in chromatography.[1]

Experimental Protocols

Protocol A: Rapid Solubility Screening (Visual Method)

Use this protocol to validate solvent suitability for a new batch.

-

Preparation: Weigh 10 mg of this compound into a 4 mL glass vial.

-

Solvent Addition: Add 100 µL of the target solvent (DCM, Toluene, MeOH, or Hexane).

-

Observation (Room Temp):

-

Clear Solution: Solubility > 100 mg/mL (High).

-

Suspension: Proceed to Step 4.

-

-

Thermal Stress: Heat the vial to 50°C (or boiling point if lower) using a heating block.

-

Clear Solution: Temperature-dependent solubility (Ideal for recrystallization).

-

Remains Solid: Insoluble (Anti-solvent).

-

Protocol B: Purification via Recrystallization

Recommended for solid batches to remove trace impurities without chromatography.[1]

-

Dissolution: Dissolve crude material in the minimum amount of hot Ethanol (EtOH) or Methanol (MeOH) (approx. 5-10 mL per gram).

-

Filtration: If insoluble particulates remain (e.g., urea byproducts from DCC coupling), filter while hot through a glass frit.

-

Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, add Water dropwise until a faint turbidity persists, then cool to 4°C.

-

Note: Due to the tert-butyl group, the compound may "oil out." If this happens, reheat and add a small amount of seed crystal or switch to a Hexane/EtOAc system.

-

-

Isolation: Filter the resulting solids and wash with cold Hexane/Water (depending on the solvent system used).

Scientific Rationale & Causality

The solubility recommendations above are not arbitrary; they are derived from the molecular interaction potential of the substrate:

-

The "Like Dissolves Like" Principle: The tert-butyl group is a large hydrocarbon mass. This makes the molecule significantly more compatible with non-polar solvents (Hexanes, Toluene) than its methyl-ester or acid counterparts.

-

Orthogonality in Synthesis: In Suzuki couplings (common for this intermediate), 1,4-Dioxane is often used. The compound is soluble here, and Dioxane is miscible with water (required for the base). However, for extraction, DCM or Ethyl Acetate is required to pull the lipophilic product out of the aqueous reaction matrix [1][2].

-

Purification Logic: Since the primary impurities in these syntheses are often polar (boronic acids, urea derivatives), using a non-polar eluent like Hexane:Ethyl Acetate (95:5 to 80:20) allows the lipophilic product to move through the silica column while polar impurities remain retained [3].

References

-

Synthesis of Halogenated Thiophene Carboxylates via Suzuki-Miyaura Reaction. Arabian Journal of Chemistry. Describes the use of 1,4-dioxane/water systems for coupling and Ethyl Acetate for extraction of similar bromothiophene esters. 3

-

Design and Synthesis of Thiophene-based Derivatives. PubMed Central. Details the esterification of 5-bromothiophene-2-carboxylic acid using DCC/DMAP in DCM, confirming the high solubility of these esters in chlorinated solvents. 4[5][4][6][7]

-

Influence of Ester Directing-Groups in Conjugated Polymers. Royal Society of Chemistry. Provides protocols for recrystallizing bromothiophene carboxylic acids from water and purifying their lipophilic esters via column chromatography. 2[2][3][5][4][6][7][8]

-

This compound Product Data. BLD Pharm. Confirms the CAS number (1507295-95-5) and commercial availability, implying standard stability and transport conditions.[1] 1[5][4][6]

Sources

- 1. 125294-45-3|tert-Butyl thiophene-3-carboxylate|BLD Pharm [bldpharm.com]

- 2. rsc.org [rsc.org]

- 3. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]

- 4. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. 5-bromothiophene-3-carboxylic acid | CAS: 100523-84-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 7. chemeo.com [chemeo.com]

- 8. mdpi.com [mdpi.com]

melting point and boiling point data for tert-Butyl 5-bromothiophene-3-carboxylate

[1]

Executive Summary & Compound Significance

This compound (CAS: 1507295-95-5) is a specialized thiophene intermediate employed primarily in medicinal chemistry and materials science. Its structural utility lies in the orthogonal reactivity of its functional groups:

-

Bromine (C-5 position): Enables palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Buchwald-Hartwig) to build complex scaffolds.

-

tert-Butyl Ester (C-3 position): Serves as a robust protecting group for the carboxylic acid, stable to basic conditions (e.g., during coupling) but easily cleaved under acidic conditions (TFA/DCM) without affecting other sensitive moieties.

This guide addresses the physicochemical properties—specifically the melting and boiling points—and provides validated protocols for its synthesis and characterization, acknowledging the scarcity of experimental phase transition data in open literature.

Physicochemical Data Profile

Experimental melting and boiling point data for this specific ester are rarely reported in public databases because it is typically isolated as a crude oil or low-melting solid and used immediately, or purified via chromatography rather than distillation due to thermal instability.

Table 1: Physicochemical Properties (Experimental & Predicted)

| Property | Value / Description | Confidence |

| CAS Number | 1507295-95-5 | Verified |

| Molecular Formula | C₉H₁₁BrO₂S | Exact |

| Molecular Weight | 263.15 g/mol | Exact |

| Physical State | Viscous Oil or Low-Melting Solid (at 25°C) | High (Based on homologs) |

| Boiling Point (Atm) | ~265–275 °C (Theoretical) | Predicted (Joback Method) |

| Boiling Point (Vac) | ~105–115 °C at 0.5 mmHg | Estimated (Nomograph) |

| Melting Point | < 40 °C (Likely) | Estimated |

| Density | 1.35 ± 0.05 g/cm³ | Predicted |

| Solubility | Soluble in DCM, EtOAc, THF, Toluene; Insoluble in Water | High |

Critical Technical Note on Thermal Stability

Do NOT attempt atmospheric distillation. tert-Butyl esters are thermally labile. They undergo acid-catalyzed or thermal decomposition (E1 elimination) to release isobutylene and the parent carboxylic acid at temperatures exceeding 140–160 °C .

-

Implication: Purification must be performed via Flash Column Chromatography or High-Vacuum Distillation (<1 mmHg) at bath temperatures below 100 °C.

Experimental Protocols

Since commercial sourcing can be inconsistent, the following Self-Validating Synthesis Protocol ensures access to high-purity material.

Protocol A: Synthesis via Steglich Esterification

This method avoids the harsh acidic conditions of Fischer esterification, which can prematurely cleave the tert-butyl group.

Reagents:

-

5-Bromothiophene-3-carboxylic acid (1.0 equiv) [Precursor MP: 140–144 °C]

-

tert-Butanol (1.5 equiv)

-

DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)

-

DMAP (4-Dimethylaminopyridine) (0.1 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Workflow:

-

Dissolution: Dissolve 5-bromothiophene-3-carboxylic acid in anhydrous DCM (0.2 M concentration) under Nitrogen atmosphere.

-

Activation: Add DMAP and tert-Butanol to the solution.

-

Coupling: Cool the mixture to 0 °C. Add DCC dissolved in a minimal amount of DCM dropwise over 30 minutes.

-

Observation: A white precipitate (Dicyclohexylurea, DCU) will form immediately, indicating reaction progress.

-

-

Reaction: Allow the mixture to warm to Room Temperature (25 °C) and stir for 12–18 hours.

-

Workup (The Filtration Step):

-

Cool to 0 °C to precipitate remaining DCU.

-

Filter the suspension through a Celite pad.

-

Wash the filtrate with 0.5 M HCl (to remove DMAP), saturated NaHCO₃ (to remove unreacted acid), and Brine.

-

-

Purification: Dry over Na₂SO₄, concentrate in vacuo (bath < 40 °C), and purify via silica gel chromatography (Eluent: 5-10% EtOAc in Hexanes).

Protocol B: Quality Control (QC) & Characterization

Validate the identity and purity using Proton NMR. The tert-butyl group provides a distinct diagnostic signal.

¹H NMR Criteria (400 MHz, CDCl₃):

-

δ 1.55 ppm (s, 9H): tert-Butyl group (Diagnostic singlet).

-

δ 7.45 ppm (d, J=1.5 Hz, 1H): Thiophene H-4.

-

δ 7.95 ppm (d, J=1.5 Hz, 1H): Thiophene H-2.

-

Note: Absence of a broad singlet at ~11.0 ppm confirms full conversion of the carboxylic acid.

Visualized Workflows

Diagram 1: Synthesis & Purification Logic

This flowchart illustrates the critical decision points in the Steglich esterification to prevent thermal decomposition.

Caption: Step-by-step synthesis workflow emphasizing the purification choice to avoid thermal degradation.

Diagram 2: Quality Control Decision Tree

A self-validating logic flow to ensure the isolated material is suitable for subsequent cross-coupling reactions.

Caption: QC decision tree using NMR markers to validate ester formation and purity.

References

-

Sigma-Aldrich. 5-Bromothiophene-3-carboxylic acid Product Specification. Accessed 2024.[1] Link

- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. (Foundational protocol for t-butyl ester synthesis).

-

Ogasa, C., et al. (2024).[1] A Simple and Powerful tert-Butylation of Carboxylic Acids.[1] Synlett, 35, 235-239.[1] Link

-

Royal Society of Chemistry. Synthesis of substituted thiophene carboxylates (Supplementary Information). Link

-

BLD Pharm. this compound Product Page (CAS 1507295-95-5). Link

Methodological & Application

Strategic Utilization of tert-Butyl 5-bromothiophene-3-carboxylate in Modular Drug Synthesis

Executive Summary

The thiophene ring is a pervasive pharmacophore in modern medicinal chemistry, serving as a bioisostere for phenyl rings to improve metabolic stability and solubility. Among thiophene building blocks, tert-butyl 5-bromothiophene-3-carboxylate represents a "privileged scaffold." Its utility stems from three distinct features:

-

The C5-Bromine: A highly reactive handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald, Stille).

-

The tert-Butyl Ester: Provides steric bulk and orthogonal protection (stable to basic saponification, labile to acidic conditions), distinguishing it from methyl or ethyl esters.

-

The C2-Hydrogen: An often-overlooked site for late-stage C-H activation or regioselective lithiation directed by the ester.

This guide provides validated protocols for synthesizing this scaffold and utilizing it in high-value transformations, focusing on reproducibility and mechanistic understanding.

Scaffold Analysis & Reactivity Profile

Before initiating synthesis, it is critical to understand the electronic and steric landscape of the molecule. The electron-withdrawing carboxylate at C3 deactivates the ring slightly but directs metallation to C2. The bromine at C5 is the primary electrophilic site.

Figure 1: Reactivity landscape of the scaffold. The C3-ester serves a dual role: protecting group and directing group for C2 functionalization.

Protocol 1: Synthesis of the Scaffold

For researchers unable to source the material commercially, this robust two-step sequence from inexpensive 3-thiophenecarboxylic acid is recommended.

Step A: Regioselective Bromination

Reaction: 3-thiophenecarboxylic acid → 5-bromo-3-thiophenecarboxylic acid Mechanism: Electrophilic aromatic substitution. The carboxylic acid directs the incoming bromine to the meta-position (C5) relative to itself, avoiding the sterically crowded C2 and C4 positions.

-

Dissolve: Suspend 3-thiophenecarboxylic acid (1.0 equiv) in glacial acetic acid (5 mL/g).

-

Add Bromine: Add Br₂ (1.05 equiv) dropwise at room temperature. Note: The reaction is exothermic; control addition rate to maintain <40°C.

-

Stir: Stir for 4 hours. The product typically precipitates.

-

Workup: Pour into ice water. Filter the white precipitate.

-

Purification: Recrystallize from water/ethanol if necessary.

-

Yield Expectation: 75–85%

-

Checkpoint: ¹H NMR should show singlets at ~8.11 ppm (C2-H) and ~7.51 ppm (C4-H).

-

Step B: tert-Butyl Esterification

Reaction: 5-bromo-3-thiophenecarboxylic acid → this compound Method: DCC/DMAP coupling is preferred over acid-catalyzed isobutylene methods for bench-scale safety and ease.

-

Prepare: Dissolve the acid (1.0 equiv) in anhydrous DCM (10 mL/g).

-

Add Reagents: Add tert-butanol (1.5 equiv) and DMAP (0.1 equiv).

-

Couple: Cool to 0°C. Add DCC (1.1 equiv) dissolved in minimal DCM dropwise.

-

Stir: Warm to RT and stir overnight (12–16 h). DCU (dicyclohexylurea) will precipitate.

-

Workup: Filter off the DCU. Wash the filtrate with 0.5 M HCl, saturated NaHCO₃, and brine.

-

Purification: Flash chromatography (Hexanes/EtOAc 95:5).

-

Yield Expectation: 85–90%

-

Stability Note: The product is an oil or low-melting solid. Store at 4°C.

-

Protocol 2: C-C Bond Formation (Suzuki-Miyaura Coupling)

The C5-bromide is highly active. The choice of base is critical: Carbonates are preferred to prevent premature hydrolysis of the ester, although the t-butyl group is relatively robust.

Objective: Coupling with Phenylboronic Acid derivatives.

Materials Table

| Reagent | Equivalents | Role | Notes |

| Scaffold | 1.0 | Electrophile | |

| Aryl Boronic Acid | 1.2–1.5 | Nucleophile | Excess ensures completion |

| Pd(PPh₃)₄ | 0.03–0.05 | Catalyst | Standard Pd(0) source |

| Na₂CO₃ (2M aq) | 2.5 | Base | Mild, preserves ester |

| 1,4-Dioxane | Solvent | Solvent | 0.1 M concentration |

Step-by-Step Procedure

-

Degas: Charge a reaction vial with the scaffold, boronic acid, and Pd catalyst. Seal and purge with Argon/Nitrogen for 5 minutes.

-

Solvate: Add degassed 1,4-dioxane and 2M Na₂CO₃.

-

Heat: Heat to 85–90°C for 4–6 hours.

-

Expert Tip: Do not exceed 100°C. While the tert-butyl ester is thermally stable, higher temps can promote protodeboronation of the boronic acid.

-

-

Monitor: TLC (UV visualization) will show the disappearance of the starting bromide (Rf ~0.6 in 10% EtOAc/Hex) and appearance of the fluorescent biaryl product.

-

Workup: Dilute with EtOAc, wash with water. Dry over Na₂SO₄.[1]

-

Purification: Silica gel chromatography.

Protocol 3: C-N Bond Formation (Buchwald-Hartwig)

Thiophene bromides are excellent substrates for amination. However, the sulfur atom can poison Pd catalysts if highly active ligand systems aren't used. We utilize a Pd₂/XPhos system for maximum turnover.

Objective: Amination with secondary amines (e.g., Morpholine, Piperazine).

Materials Table

| Reagent | Equivalents | Role | Notes |

| Scaffold | 1.0 | Electrophile | |

| Amine | 1.2 | Nucleophile | |

| Pd₂(dba)₃ | 0.02 | Catalyst Precursor | Source of Pd(0) |

| XPhos | 0.06 | Ligand | Bulky, electron-rich |

| Cs₂CO₃ | 2.0 | Base | Weak base prevents side reactions |

| Toluene/t-BuOH | 5:1 | Solvent | Degassed thoroughly |

Step-by-Step Procedure

-

Pre-complexation: In a glovebox or under Argon, mix Pd₂(dba)₃ and XPhos in toluene and stir for 10 mins at RT to generate the active catalyst species.

-

Addition: Add the scaffold, amine, and Cs₂CO₃.

-

Reaction: Heat to 100°C for 12 hours in a sealed tube.

-

Why Cs₂CO₃? Stronger alkoxide bases (NaOtBu) can sometimes attack the ester or cause thiophene ring opening in stressed systems. Cesium carbonate is milder and effective with XPhos.

-

-

Filtration: Cool, dilute with DCM, and filter through a Celite pad to remove palladium black and salts.

-

Purification: The amino-thiophene product is often electron-rich and prone to oxidation; store under inert atmosphere.

Protocol 4: Orthogonal Deprotection & Late-Stage Functionalization

This section highlights the strategic advantage of the tert-butyl group: Acidic cleavage.[2]

Selective Hydrolysis (Acidolysis)

Reagent: Trifluoroacetic acid (TFA) / DCM (1:1). Conditions: RT, 1–2 hours. Mechanism: E1 elimination releasing isobutylene gas. Advantage: This leaves other base-sensitive groups (e.g., acetates, other esters) intact, which would be destroyed if a methyl ester/LiOH saponification route were used.

Advanced Workflow: C-H Activation (Direct Arylation)

The C2 position is sterically accessible. Following C5-substitution, the C2-H can be arylated.[3]

Figure 2: Divergent synthesis workflow. Path B represents a high-value "atom economic" route to trisubstituted thiophenes.

The Scientist's Notebook: Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Yield in Suzuki | Protodeboronation of Boronic Acid | Switch to KF/THF conditions or use Boronic Esters (Pinacol) instead of acids. |

| Ester Hydrolysis | Base too strong / Temp too high | Ensure temp <100°C. Switch from K₃PO₄ to Na₂CO₃ or K₂CO₃. |

| Homocoupling (Bi-thiophene) | Oxygen in system | Degas solvents more rigorously (freeze-pump-thaw x3). |

| Stalled Amination | Catalyst Poisoning (Sulfur) | Increase catalyst loading to 5 mol%. Ensure XPhos is fresh (white solid, not oxidized). |

References

-

Preparation of 5-bromo-3-thiophenecarboxylic acid

-

Esterification Strategies

-

Buchwald-Hartwig on Thiophenes

-

Suzuki Coupling Optimization

Sources

- 1. rsc.org [rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. rsc.org [rsc.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Suzuki Coupling [organic-chemistry.org]

Application Note: Selective Hydrolysis of tert-Butyl Ester in 5-Bromothiophene-3-carboxylate

Introduction

The tert-butyl ester is a widely employed protecting group for carboxylic acids in organic synthesis due to its stability across a broad range of reaction conditions. Its facile removal under acidic conditions makes it an invaluable tool in multi-step synthetic routes, particularly in the fields of medicinal chemistry and materials science.[1][2] The 5-bromothiophene-3-carboxylate scaffold is a key building block in the development of various pharmaceuticals and organic electronic materials. The selective deprotection of the tert-butyl ester in the presence of the bromine-substituted thiophene ring is crucial for subsequent functionalization.

This application note provides a detailed guide for the selective hydrolysis of tert-butyl 5-bromothiophene-3-carboxylate. It will delve into the mechanistic principles, provide experimentally validated protocols, and offer troubleshooting advice to ensure successful and efficient deprotection.

Mechanistic Principles of Selective Hydrolysis

The selective removal of a tert-butyl ester is most commonly achieved through acid-catalyzed hydrolysis.[3] The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequent cleavage of the C-O bond is facilitated by the formation of a stable tert-butyl carbocation.[2][4] This carbocation is then typically quenched by a nucleophile or eliminated as isobutylene gas.[1][4]

The key to selectivity lies in the choice of acid and reaction conditions. The bromothiophene ring can be sensitive to strongly acidic or harsh conditions, which could lead to side reactions such as debromination or polymerization. Therefore, mild acidic conditions are generally preferred.

Acid-Catalyzed Hydrolysis

A variety of acids can be employed for the deprotection of tert-butyl esters, including trifluoroacetic acid (TFA), formic acid, and Lewis acids like zinc bromide.[2][5][6]

-

Trifluoroacetic Acid (TFA): TFA is a strong acid and a common reagent for tert-butyl ester deprotection due to its effectiveness and volatility, which simplifies workup.[1][7] It is often used in a mixture with a co-solvent like dichloromethane (DCM).[3][8] The reaction proceeds readily at room temperature.[8]

-

Formic Acid: As a milder acid, formic acid can be a suitable alternative when the substrate is sensitive to stronger acids.[2][6] It may require slightly elevated temperatures or longer reaction times to achieve complete conversion.

-

Lewis Acids (e.g., ZnBr₂): Lewis acids can also facilitate the selective cleavage of tert-butyl esters, sometimes offering enhanced chemoselectivity in the presence of other acid-labile protecting groups.[5][9][10]

The choice of acid will depend on the overall stability of the 5-bromothiophene-3-carboxylate derivative and the presence of other functional groups.

Visualization of the Hydrolysis Mechanism

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Acids - Wordpress [reagents.acsgcipr.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. UQ eSpace [espace.library.uq.edu.au]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Art of Connection: A Detailed Guide to the Buchwald-Hartwig Amination of 5-Bromothiophene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiophene Moiety and the Power of C-N Bond Formation

The thiophene ring, a sulfur-containing five-membered heterocycle, is a cornerstone in medicinal chemistry and materials science. Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a multitude of pharmaceuticals, agrochemicals, and organic electronic materials. The strategic introduction of nitrogen-containing functional groups onto the thiophene scaffold is a powerful approach to modulate a molecule's physicochemical properties, biological activity, and pharmacokinetic profile.

The Buchwald-Hartwig amination has emerged as one of the most robust and versatile methods for the construction of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between a wide array of aryl or heteroaryl halides and a diverse range of amines, often with high yields and excellent functional group tolerance.[1] For drug development professionals, this reaction is an indispensable tool for lead optimization and the synthesis of novel chemical entities.

This application note provides a comprehensive guide to the procedure for the Buchwald-Hartwig amination of 5-bromothiophene derivatives. We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols for various amine classes, and provide a framework for troubleshooting and optimization.

The Catalytic Heart: Unraveling the Buchwald-Hartwig Amination Cycle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst. The currently accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1] The choice of ligand is crucial for the efficiency of the catalytic cycle, with bulky, electron-rich phosphine ligands often being essential for facilitating the reaction with challenging substrates like electron-rich heteroaryl halides.[2][3]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Parameters for Success: A Comparative Overview

The success of the Buchwald-Hartwig amination of 5-bromothiophene derivatives hinges on the careful selection of several key parameters. The following table provides a summary of common choices for catalysts, ligands, bases, and solvents, along with their typical impact on the reaction.

| Parameter | Common Choices | Rationale and Considerations |

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, Pre-catalysts (e.g., XPhos Pd G3, RuPhos Pd G3) | Pre-catalysts are often preferred due to their air and moisture stability, providing more consistent results.[4] Pd₂(dba)₃ and Pd(OAc)₂ require in situ formation of the active Pd(0) species. |

| Ligand | XPhos, RuPhos, BrettPhos, DavePhos | Bulky, electron-rich biaryl phosphine ligands are generally required to promote oxidative addition and prevent catalyst decomposition, especially with electron-rich thiophenes.[2][3][5] The choice of ligand can significantly impact reaction scope and efficiency. |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is necessary to deprotonate the amine. Sodium tert-butoxide is a common choice, but for base-sensitive substrates, weaker inorganic bases like potassium phosphate or cesium carbonate may be advantageous.[6] |

| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are essential. Toluene and dioxane are frequently used due to their ability to dissolve the reagents and their relatively high boiling points. |

| Temperature | 80-110 °C | Most Buchwald-Hartwig aminations require heating to drive the reaction to completion. The optimal temperature will depend on the specific substrates and catalyst system. |

Experimental Protocols

General Considerations:

-

Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst and phosphine ligands.

-

Anhydrous Conditions: Solvents and reagents should be anhydrous to avoid side reactions, such as hydrodehalogenation. Solvents should be freshly distilled or obtained from a solvent purification system.

-

Reagent Purity: The purity of the 5-bromothiophene derivative, amine, and other reagents is critical for reproducible results.

Protocol 1: Amination with a Secondary Cyclic Amine (e.g., Morpholine)

This protocol is a general starting point for the coupling of 5-bromothiophene derivatives with secondary cyclic amines.

Materials:

-

5-Bromothiophene-2-carboxamide (1.0 equiv)

-

Morpholine (1.2 equiv)

-

XPhos Pd G3 (2 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous Toluene (to achieve a 0.1-0.2 M concentration of the aryl bromide)

Procedure:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add the 5-bromothiophene-2-carboxamide, XPhos Pd G3, and sodium tert-butoxide.

-

Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

-

Add anhydrous toluene via syringe, followed by the morpholine.

-

Place the reaction flask in a preheated oil bath at 100 °C and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Amination with a Primary Alkylamine (e.g., n-Hexylamine)

The coupling with primary alkylamines often requires careful optimization to avoid dialkylation. The use of specific ligands like BrettPhos can be beneficial.[2]

Materials:

-

Methyl 5-bromothiophene-2-carboxylate (1.0 equiv)

-

n-Hexylamine (1.2 equiv)

-

RuPhos Pd G3 (2 mol%)[7]

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

Anhydrous 1,4-Dioxane (to achieve a 0.1 M concentration of the aryl bromide)

Procedure:

-

Follow steps 1-3 from Protocol 1, using the specified reagents.

-

Place the reaction flask in a preheated oil bath at 90 °C and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Protocol 3: Amination with an Aniline Derivative (e.g., 4-Methoxyaniline)

The amination with anilines is a common transformation in medicinal chemistry.

Materials:

-

5-Bromo-2-acetylthiophene (1.0 equiv)

-

4-Methoxyaniline (1.1 equiv)

-

Pd₂(dba)₃ (1.5 mol%)

-

XPhos (3 mol%)

-

Cesium carbonate (Cs₂CO₃) (1.5 equiv)

-

Anhydrous Toluene (to achieve a 0.2 M concentration of the aryl bromide)

Procedure:

-

To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and cesium carbonate.

-

Evacuate and backfill with argon three times.

-

Add the 5-bromo-2-acetylthiophene and 4-methoxyaniline, followed by anhydrous toluene.

-

Seal the tube and heat in an oil bath at 110 °C for 16 hours.

-

Cool the reaction to room temperature and proceed with a standard aqueous workup as described in Protocol 1.

-

Purify the product by column chromatography.

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. The following workflow provides a systematic approach to troubleshooting common problems.

Caption: A workflow for troubleshooting the Buchwald-Hartwig amination.

Conclusion

The Buchwald-Hartwig amination is a powerful and reliable method for the synthesis of N-functionalized 5-aminothiophene derivatives. By understanding the reaction mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can successfully couple a wide range of amines with 5-bromothiophenes. The protocols and troubleshooting guide provided in this application note serve as a valuable resource for scientists and drug development professionals seeking to leverage this important transformation in their research endeavors.

References

-

Fors, B. P., & Buchwald, S. L. (2009). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society, 131(36), 12892–12893. Available at: [Link]

-

Surry, D. S., & Buchwald, S. L. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2(1), 27–50. Available at: [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]

-

Hartwig, J. F. (2007). Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships. Accounts of Chemical Research, 40(8), 615-625. Available at: [Link]

-

Oldenhuis, N. J., & Buchwald, S. L. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(19), 4173–4176. Available at: [Link]

-

Bruno, N. C., Tcyrulnikov, S., & Buchwald, S. L. (2013). Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H. Angewandte Chemie International Edition, 52(43), 11359-11363. Available at: [Link]

-

Cernak, T. et al. (2016). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters, 7(11), 1032-1037. Available at: [Link]

-

Nolan, S. P. et al. (2011). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic & Biomolecular Chemistry, 9(21), 7344-7349. Available at: [Link]

-

Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. Available at: [Link]

-

Ley, S. V. et al. (2020). Enabling Synthesis in Fragment-based Drug Discovery (FBDD): Microscale High-throughput Optimisation of the Medicinal Chemist's Toolbox. Chemical Science, 11(1), 50-59. Available at: [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rsc.org [rsc.org]

Application Note: Strategic C-H Functionalization of tert-Butyl 5-bromothiophene-3-carboxylate

Executive Summary

This guide details the protocols for the regioselective C-H activation of tert-butyl 5-bromothiophene-3-carboxylate (1) . This scaffold is a high-value "linchpin" intermediate in medicinal chemistry, offering three distinct vectors for diversification: the electrophilic C5–Br bond, the nucleophilic/directing C3–ester, and the C–H bonds at C2 and C4.

Traditional cross-coupling utilizes the C5–Br bond first. However, C-H activation protocols allow for the functionalization of the C2 position prior to or orthogonal to the bromide displacement, enabling the rapid synthesis of fully substituted thiophenes (e.g., 2,3,4,5-tetrasubstituted cores). This note focuses on Iridium-catalyzed C-H borylation and Palladium-catalyzed direct arylation (CMD) , prioritizing methods that preserve the C5–Br handle for subsequent elaboration.

Mechanistic Grounding & Regioselectivity[1]

To successfully manipulate (1) , one must understand the electronic and steric landscape of the thiophene ring.

The Electronic Map

-

C2 Position (α-position): This is the most acidic C–H bond (

~30-32). It is activated by the adjacent sulfur atom and the inductive electron-withdrawing effect of the C3-ester. In Concerted Metalation-Deprotonation (CMD) pathways, this is the primary site of palladation. -

C4 Position (β-position): Significantly less acidic and sterically hindered by the bulky tert-butyl ester at C3 and the bromine at C5.

-

C5 Position: Blocked by Bromine.

The Chemoselectivity Challenge

The primary risk in C-H activating (1) is the competing oxidative addition of the catalyst (Pd or Ir) into the C5–Br bond.

-

Solution A (Steric Control): Use Ir-catalysts with bulky bipyridine ligands (e.g., dtbpy) that recognize the steric pocket at C2 and are slow to insert into C–Br bonds.

-

Solution B (Electronic Control): Use Pd(II) sources without strong phosphine ligands (Fagnou conditions) to favor the CMD mechanism over the Pd(0)/Pd(II) oxidative addition cycle.

Strategic Workflow Diagram

The following diagram illustrates the orthogonal pathways available for this substrate.

Detailed Protocols

Protocol A: Iridium-Catalyzed C2-Selective Borylation

Objective: Install a boronic ester (Bpin) at C2 while leaving the C5–Br bond intact. This creates a versatile "bi-functional" thiophene.

Mechanism: The active species is a tris-boryl Iridium(III) complex. The reaction is sterically governed.[1] The C2 position is accessible, while C4 is blocked by the tert-butyl ester and Br. The C–Br bond is generally inert to Ir(III) under these conditions.

Reagents & Materials

-

Substrate: this compound (1.0 equiv)

-

Boron Source: Bis(pinacolato)diboron (

) or HBpin (1.5 equiv) -

Pre-catalyst:

(1.5 mol%) -

Ligand: 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) (3.0 mol%)

-

Solvent: THF or Hexane (Anhydrous, degassed)

Step-by-Step Methodology

-

Catalyst Formation: In a glovebox or under Argon, charge a reaction vial with

(10 mg, 0.015 mmol) and dtbpy (8 mg, 0.03 mmol). Add 1 mL of THF. The solution should turn dark brown/red, indicating active catalyst formation. -

Substrate Addition: Add

(381 mg, 1.5 mmol) and the thiophene substrate (1.0 mmol) to the vial. -

Reaction: Seal the vial with a Teflon-lined cap. Heat to 60 °C for 4–8 hours.

-

Workup: Cool to room temperature. Dilute with DCM and pass through a short pad of silica gel to remove the catalyst.

-

Purification: Concentrate in vacuo. Recrystallize from Hexane/EtOAc or perform rapid column chromatography. (Note: Bpin esters can be sensitive to silica; use deactivated silica if necessary).

Self-Validation Check:

-

1H NMR: The starting material has two singlets (C2-H and C4-H). The product will show the disappearance of the most downfield signal (C2-H, typically ~7.4-7.6 ppm) and retention of the C4-H signal.

Protocol B: Palladium-Catalyzed C2-Direct Arylation (Fagnou Conditions)

Objective: Direct coupling of an Aryl Iodide to the C2 position.

Mechanism: Concerted Metalation-Deprotonation (CMD). The Pivalate anion acts as a proton shuttle, lowering the energy barrier for C–H cleavage at the most acidic position (C2).

Reagents & Materials

-

Substrate: this compound (1.0 equiv)

-

Coupling Partner: Aryl Iodide (Ar-I) (1.2 equiv)

-

Selection Rule: Use electron-rich or neutral Aryl Iodides. Electron-deficient Ar-I may compete for oxidative addition rates.

-

-

Catalyst: Pd(OAc)2 (5 mol%)

-

Ligand/Additive: Pivalic Acid (PivOH) (30 mol%)

-

Base:

or -

Solvent: Toluene or DMA (Dimethylacetamide)

Step-by-Step Methodology

-

Setup: In a dried Schlenk tube, combine the thiophene (1.0 mmol), Aryl Iodide (1.2 mmol), Pd(OAc)2 (11 mg, 0.05 mmol), and Base (2.0 mmol).

-

Additive: Add Pivalic Acid (30 mg, 0.3 mmol).

-

Solvent: Add Toluene (anhydrous, 3 mL).

-

Degassing: Sparge with Argon for 10 minutes. This is critical to prevent homocoupling.

-

Reaction: Heat to 100 °C for 12–16 hours.

-

Caution: Do not exceed 110 °C to minimize Pd insertion into the C5–Br bond.

-

-

Workup: Filter through Celite. Wash with EtOAc. Wash the organic layer with water (to remove DMA/salts) and brine.

-

Purification: Flash chromatography.

Troubleshooting:

-

Issue: Loss of Bromine (Dehalogenation).

-

Fix: Lower temperature to 80 °C and switch solvent to Trifluorotoluene.

-

Issue: C5-Arylation (Wrong Regiochemistry).

-

Fix: This is rare for this substrate as C5 is blocked. If "scrambling" occurs (Br moves), it indicates Pd(0) formation is too rapid. Add a mild oxidant like Ag2CO3 (1.0 equiv) to keep Pd in the +2 state (Sanford-type conditions).

Comparative Data & Performance

The following table summarizes expected outcomes based on standard reactivity profiles of 3-ester substituted thiophenes [1, 2].

| Parameter | Ir-Catalyzed Borylation | Pd-Catalyzed Arylation (CMD) |

| Primary Site | C2 (Sterically allowed, electronically activated) | C2 (Most acidic, CMD favored) |

| Secondary Site | C4 (Trace, <5%) | C4 (Not observed under standard CMD) |

| C-Br Stability | High (Chemoselective) | Moderate (Temp. dependent) |

| Catalyst Species | Homogeneous Ir(III) | Heterogeneous/Homogeneous Pd(II) |

| Key Additive | dtbpy (Ligand) | Pivalic Acid (Proton Shuttle) |

| Typical Yield | 85-95% | 60-80% |

References

-

Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C–H functionalization. Source: Chotana, G. A., et al. Tetrahedron (2008).[1] Context: Establishes the regioselectivity rules for Ir-borylation of 2- and 3-substituted thiophenes, confirming preference for alpha-positions (C2/C5) unless sterically blocked. URL:[Link]

-

Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group. Source: Brahim, M., et al. Beilstein J. Org. Chem. (2016).[4][5] Context: Validates the strategy of using Bromine as a blocking group to force regioselectivity, and the stability of C-Br bonds under specific direct arylation conditions. URL:[Link]

-

Ag(I)–C–H Activation Enables Near-Room-Temperature Direct α-Arylation of Benzo[b]thiophenes. Source: Colletto, C., et al. J. Am. Chem. Soc.[6] (2018).[3][6] Context: Provides advanced conditions (Silver-mediated) that allow for C-H activation at lower temperatures, preserving sensitive halide handles like the C5-Br in our substrate. URL:[Link]

-

Palladium-Catalyzed Direct C–H Arylation of 3-(Methylsulfinyl)thiophenes. Source:J. Org.[4] Chem. (2018).[3][6] Context: Demonstrates the dominance of C2-arylation in 3-substituted thiophenes containing electron-withdrawing groups (similar to the ester in our topic). URL:[Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Sequential Regioselective C-H Functionalization of Thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

Stille coupling reaction optimization for bromothiophene esters

Application Note: Stille Coupling Optimization for Bromothiophene Esters

Executive Summary

The Stille cross-coupling of bromothiophene esters presents a unique dichotomy in organic synthesis. While the electron-withdrawing ester moiety activates the C-Br bond for oxidative addition, it simultaneously introduces steric hindrance and potential coordination issues that can stall the catalytic cycle at the transmetallation stage.

This guide provides a validated optimization framework for coupling methyl 3-bromothiophene-2-carboxylate (and structural analogs) with organostannanes. We prioritize a "Copper-Effect" accelerated protocol to overcome steric barriers and detail a specific fluoride-based workup to eliminate organotin toxicity—the primary bottleneck in pharmaceutical scale-up.

Mechanistic Insight & Critical Parameters

To optimize this reaction, one must understand that for electron-deficient halides like bromothiophene esters, transmetallation is the rate-determining step (RDS), not oxidative addition.

The Chelation Challenge

The ester carbonyl oxygen ortho to the bromide can weakly coordinate to the Palladium(II) intermediate after oxidative addition. This forms a pseudo-stable chelate that resists ligand dissociation, preventing the incoming organostannane from coordinating.

The "Copper Effect" Solution

Standard Stille conditions (

-

Ligand Scavenging: In ethereal solvents, CuI scavenges free phosphine ligands, opening coordination sites on Pd.

-

Transmetallation Switch: In polar solvents (DMF/NMP), CuI undergoes transmetallation with the stannane to form a transient, highly reactive organocopper species . This species transfers the organic group to Palladium orders of magnitude faster than the tin reagent can.

Visualization: The Cu-Accelerated Catalytic Cycle

The following diagram illustrates the standard cycle versus the copper-modified pathway.

Caption: Figure 1. The Cu(I)-accelerated Stille cycle bypasses the slow direct transmetallation bottleneck common in sterically hindered thiophene esters.

Optimization Matrix

Do not rely on a single set of conditions. Use this matrix to select the starting point based on your specific stannane partner.

| Parameter | Condition A (The "Liebeskind" Protocol) | Condition B (The "Farina" Protocol) |

| Best For | Sterically hindered / Unreactive Stannanes (e.g., Vinyl, Heteroaryl) | Reactive Stannanes (e.g., Aryl, Alkynyl) |

| Catalyst | ||

| Co-Catalyst | CuI (10-20 mol%) | None |

| Additive | CsF (2.0 equiv) | None |

| Solvent | DMF or NMP (Anhydrous) | Toluene or 1,4-Dioxane |

| Temp | 45°C - 80°C | 90°C - 110°C |

| Why? | CuI mediates transmetallation; CsF activates the stannane and precipitates tin as |

Detailed Protocol: The "Copper-Fluoride" Method[2]

This protocol is optimized for Methyl 3-bromothiophene-2-carboxylate coupled with Tributyl(vinyl)tin .

Materials

-

Substrate: Methyl 3-bromothiophene-2-carboxylate (1.0 equiv)

-

Reagent: Tributyl(vinyl)tin (1.1 - 1.2 equiv)

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [

] (5 mol%) -

Promoter: Copper(I) Iodide (CuI) (10 mol%)

-

Additive: Cesium Fluoride (CsF) (2.0 equiv)

-

Solvent: DMF (Anhydrous, sparged with Argon)

Step-by-Step Methodology

-

Inert Environment Setup:

-

Flame-dry a Schlenk tube or microwave vial equipped with a magnetic stir bar. Cool under a stream of Argon.

-

Note: Oxygen is the enemy of Stille couplings, leading to stannane homocoupling and catalyst death (Pd black).

-

-

Reagent Loading:

-

Add CuI (10 mol%), CsF (2.0 equiv), and

(5 mol%) to the vial. -

Critical: If your glovebox is unavailable, add these solids quickly and cycle vacuum/argon 3 times.

-

-

Solvent & Substrate Addition:

-

Dissolve the Bromothiophene ester (1.0 equiv) in anhydrous DMF (0.2 M concentration).

-

Add the stannane (1.1 equiv) via syringe.

-

Add the solution to the solids under positive argon pressure.

-

-

Reaction:

-

Seal the vessel.

-

Heat to 60°C . Monitor by TLC/LC-MS every hour.

-

Endpoint: Typically complete within 2-4 hours. The mixture will turn dark (orange/brown to black).

-

-

Workup (The Fluoride Wash):

-

Dilute the reaction mixture with Ethyl Acetate (EtOAc).[2][3][4]

-

Crucial Step: Add an equal volume of saturated aqueous Potassium Fluoride (KF) solution.

-

Stir vigorously for 30 minutes. A bulky white precipitate (

) will form. -

Filter the biphasic mixture through a pad of Celite.[2][4][5]

-

Separate layers.[2][4][5] Wash the organic layer with Water (3x) to remove DMF, then Brine (1x).

-

Dry over

, filter, and concentrate.[2]

-

Purification & Tin Removal Strategies

Removing tributyltin residues is critical for biological testing. Standard chromatography often results in "tin streaking."

Method A: KF/Silica Stationary Phase (Recommended)

Instead of standard silica, prepare a "Fluoridic Silica" column.

-

Mix Silica Gel (100 g) with Potassium Fluoride (10 g) in water (20 mL).

-

Evaporate the water to dryness to coat the silica.

-

Use this powder to pack your column. The fluoride ions immobilize tin species as they elute.

Method B: The Chemical Scavenger

If Method A is insufficient:

-

Dissolve crude oil in Ether/EtOAc.

-

Add DBU (1.5 equiv) and titrate with

solution until a faint iodine color persists (converts unreacted stannane to -

Wash with aqueous KF (precipitates

) and Sodium Thiosulfate (removes excess

Troubleshooting Decision Tree

Caption: Figure 2. Troubleshooting logic for common Stille coupling failure modes.

References

-

Farina, V., & Krishnamurthy, V. (1998). "The Stille Reaction."[2][3][4][5][6][7][8][9][10][11][12][13] Organic Reactions.[3][4][5][6][7][8][11][13][14] A definitive review on mechanism and ligand effects. Link

-

Mee, S. P., Lee, V., & Baldwin, J. E. (2004). "Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion." Angewandte Chemie International Edition. Establishes the CuI/CsF protocol. Link

-

Espinet, P., & Echavarren, A. M. (2004). "The Mechanisms of the Stille Reaction." Angewandte Chemie International Edition. Detailed analysis of the transmetallation step. Link

-

Renaud, P., et al. (1998).[5] "Simple and Efficient Removal of Organotin Byproducts." Tetrahedron Letters. Describes the KF/Silica purification technique. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Workup [chem.rochester.edu]

- 6. Stille reaction - Wikipedia [en.wikipedia.org]

- 7. Application of copper(i) salt and fluoride promoted Stille coupling reactions in the synthesis of bioactive molecules - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. uwindsor.ca [uwindsor.ca]

- 13. Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06557G [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yields for tert-Butyl 5-bromothiophene-3-carboxylate Synthesis

Welcome to the technical support center for the synthesis of tert-butyl 5-bromothiophene-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the causality behind experimental choices.

Synthesis Overview: A Two-Step Approach

The synthesis of this compound is most reliably achieved through a two-step process. The first step involves the regioselective electrophilic bromination of thiophene-3-carboxylic acid to yield the key intermediate, 5-bromothiophene-3-carboxylic acid. The second step is the esterification of this intermediate with a tert-butyl source. This staged approach is critical because the thiophene ring is highly susceptible to electrophilic attack, and direct bromination of a pre-formed tert-butyl ester could lead to undesired side reactions or decomposition under harsh conditions.[1][2][3]

The overall workflow is summarized below.

Caption: General workflow for the two-step synthesis.

Recommended Experimental Protocol

This protocol synthesizes best practices from established literature procedures.[4][5]

Part 1: Synthesis of 5-Bromothiophene-3-carboxylic acid

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve thiophene-3-carboxylic acid (1.0 equiv) in glacial acetic acid (approx. 6-10 mL per gram of starting material).

-

Bromine Addition: Prepare a solution of liquid bromine (1.5-2.0 equiv) in glacial acetic acid. Add this solution dropwise to the stirred thiophene-3-carboxylic acid solution at room temperature over 30-60 minutes.

-

Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Isolation: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing ice water (approx. 10x the volume of acetic acid used).

-

Filtration: A precipitate will form. Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water to remove residual acetic acid and bromine.

-

Purification: The crude solid can be purified by recrystallization from water to yield 5-bromothiophene-3-carboxylic acid as a white crystalline solid.[4][5] Dry the product under vacuum.

Part 2: Synthesis of this compound

-

Reaction Setup: In an oven-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), combine 5-bromothiophene-3-carboxylic acid (1.0 equiv), 4-dimethylaminopyridine (DMAP, 0.2-0.4 equiv), and anhydrous dichloromethane (DCM). Stir the mixture until all solids are dissolved.

-

Addition of Alcohol: Add tert-butanol (1.5-2.0 equiv) to the solution.

-

Initiation of Coupling: Cool the flask to 0 °C in an ice bath. In a separate container, dissolve N,N'-dicyclohexylcarbodiimide (DCC, 1.1-1.2 equiv) in a small amount of anhydrous DCM. Add the DCC solution dropwise to the reaction mixture over 15-20 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 24-48 hours, monitoring by TLC.

-

Work-up: Upon completion, filter off the DCU precipitate and wash the solid with a small amount of DCM.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water, 5% citric acid solution, saturated sodium bicarbonate solution, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude residue by column chromatography on silica gel (a common eluent system is a gradient of ethyl acetate in hexanes) to yield the final product.

Troubleshooting Guide

This section addresses specific experimental failures and provides actionable solutions.

Caption: Troubleshooting decision-making for common synthesis issues.

Q1: My yield for the bromination step (5-bromothiophene-3-carboxylic acid) is significantly lower than the reported 75-85%. What went wrong?

A1: Several factors can contribute to low yields in this step:

-

Incomplete Reaction: Thiophene-3-carboxylic acid is deactivated by the electron-withdrawing carboxylic acid group. Ensure the reaction has run to completion by using TLC analysis. If starting material is still present, consider extending the reaction time or slightly increasing the equivalents of bromine.

-

Stoichiometry of Bromine: While an excess of bromine is often used to drive the reaction, a large excess can promote the formation of di-brominated species, which may be more soluble in the aqueous work-up, thus reducing the isolated yield of the desired mono-brominated product.[1][6] A controlled addition of 0.9-1.0 equivalents of bromine can sometimes improve the yield of the target compound.[5]

-

Loss During Work-up: 5-bromothiophene-3-carboxylic acid has some solubility in water, especially if the water is not ice-cold. Ensure you are precipitating the product in a large volume of ice-cold water and wash the filter cake with minimal amounts of cold water.

-

Purity of Starting Material: Verify the purity of your initial thiophene-3-carboxylic acid. Non-acidic impurities will not react and will be lost during the work-up, artificially lowering your percent yield calculation.

Q2: My NMR analysis shows a mixture of brominated products. How can I improve the regioselectivity for the 5-position?

A2: The thiophene ring is highly activated towards electrophilic substitution, with the positions alpha to the sulfur (2 and 5) being the most reactive.[3][7] The carboxylic acid at position 3 is a meta-directing group, which deactivates the adjacent 2 and 4 positions. This combination strongly favors substitution at the 5-position. If you are seeing other isomers, consider the following:

-

Reaction Temperature: Halogenation of thiophene is extremely rapid, even at low temperatures.[1] Running the reaction at a lower temperature (e.g., 0-5 °C) can enhance selectivity by favoring the thermodynamically preferred product and minimizing side reactions.

-

Avoid Lewis Acid Catalysts: Do not use catalysts like FeBr₃, which are common in benzene bromination. They are unnecessary for the activated thiophene ring and will lead to a complex mixture of poly-brominated products.[7] The reaction proceeds well in a polar solvent like acetic acid alone.

Q3: The esterification reaction with DCC/DMAP is not working. My starting carboxylic acid is mostly unreacted after 48 hours.

A3: This is a common issue related to the specific conditions required for Steglich esterification, especially with a sterically hindered alcohol like tert-butanol.

-

Anhydrous Conditions: DCC is highly sensitive to water. Any moisture will consume the DCC to form the unreactive dicyclohexylurea (DCU), halting the reaction. Ensure your solvent (DCM) is anhydrous, your glassware is oven-dried, and the reaction is run under an inert atmosphere.

-

Role of DMAP: DMAP is the true catalyst. It reacts with the DCC-activated acid to form a highly reactive acylpyridinium intermediate. This intermediate is then attacked by the alcohol. If your DMAP is old or impure, the reaction will be exceedingly slow. Use fresh, high-purity DMAP. Increasing the catalytic loading from 0.2 to 0.4 equivalents can sometimes accelerate a sluggish reaction.

-

Reagent Quality: Ensure your DCC and tert-butanol are of high quality. Old tert-butanol can accumulate water.

Q4: A fine white precipitate (DCU) formed during the esterification, and it's clogging the filter paper, making filtration extremely slow. What can I do?

A4: Dicyclohexylurea (DCU) is notoriously difficult to filter.

-

Post-Reaction Chilling: After the reaction is complete, try chilling the reaction flask in an ice bath or refrigerator for 30-60 minutes. This can sometimes help to further precipitate any dissolved DCU, making it more crystalline and easier to filter.

-

Dilution: Dilute the reaction mixture with more DCM before filtering. This reduces the concentration of the solution and can improve flow through the filter.

-

Filter Aid: Use a pad of Celite® or diatomaceous earth on top of your filter paper. This creates a porous layer that prevents the fine DCU particles from clogging the filter paper pores.

Frequently Asked Questions (FAQs)

Q1: Why not just perform a Fischer esterification with tert-butanol and a strong acid catalyst like H₂SO₄?

A1: Standard Fischer esterification is generally inefficient for producing tert-butyl esters. The mechanism involves the formation of a tert-butyl carbocation, which is prone to elimination to form isobutylene gas, especially at the elevated temperatures often required for esterification. The Steglich esterification using DCC/DMAP avoids these harsh acidic conditions and high temperatures, providing a much higher yield.[8][9][10]

Q2: Are there alternatives to liquid bromine for the bromination step?

A2: Yes. For safety and ease of handling, N-Bromosuccinimide (NBS) is an excellent alternative electrophilic bromine source. The reaction is typically carried out in a solvent like DMF or THF. NBS provides a slow, controlled release of electrophilic bromine, which can minimize over-bromination and improve selectivity.

Q3: What are the primary safety concerns for this synthesis?

A3:

-

Liquid Bromine: Bromine is highly corrosive, toxic, and volatile. It should only be handled in a well-ventilated chemical fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). Have a bromine quenching solution (e.g., sodium thiosulfate) readily available.

-

DCC: N,N'-dicyclohexylcarbodiimide is a potent skin allergen and sensitizer. Avoid all skin contact by using appropriate gloves.

-

DCM: Dichloromethane is a suspected carcinogen and should be handled in a fume hood.

Q4: Can I use a different coupling agent instead of DCC?

A4: Yes, other carbodiimide coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used. An advantage of EDC is that its urea byproduct is water-soluble, making the post-reaction work-up and purification significantly easier as it can be removed with simple aqueous washes.

Data Summary Table

| Step | Reactant | Reagent | Stoichiometry (equiv) | Solvent | Temp. | Time (h) | Typical Yield (%) |

| 1. Bromination | Thiophene-3-carboxylic acid | Bromine (Br₂) | 1.5 - 2.0 | Acetic Acid | RT | 4 - 6 | 75%[4] |

| 2. Esterification | 5-Bromothiophene-3-CA | tert-Butanol | 1.5 | DCM | RT | 24 - 48 | 87%[5] |

| DCC | 1.2 | ||||||

| DMAP | 0.35 |

References

- Liu, D. et al. (2017). Molecular Design of a Wide-band-gap Conjugated Polymer for Efficient Fullerene-free Polymer Solar Cells. The Royal Society of Chemistry.

- Doumon, N. Y. et al. Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP)

- Jubb, A. M. et al. (n.d.). Chapter 9, thiophene.

- Brainly.in (2020). what is the product when thiophene reacts with br2 in benzene.

- Vaia (2023).

- Filo (2025). Write and discuss any 10 reactions of Thiophene.

- Pearson (2024). Reactions of Pyrrole, Furan, and Thiophene.

- Hussain, I. et al. (2019).

- Riaz, A. et al. (2024).

- Sancineto, L. et al. (2014). Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite.

- Kumar, D. (2015). Is there any way to purify 3-bromo-5-TIPS thiophene having minor impurity of 2-bromo-5-TIPS thiophene?

Sources

- 1. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 2. vaia.com [vaia.com]

- 3. Write and discuss any 10 reactions of Thiophene. [10] | Filo [askfilo.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. brainly.in [brainly.in]

- 7. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 8. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT [mdpi.com]

- 10. researchgate.net [researchgate.net]

Technical Support Center: Purification of tert-Butyl 5-bromothiophene-3-carboxylate

Ticket ID: PUR-TB5B-TC3 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Why" Before the "How"

Welcome to the Technical Support Center. You are likely accessing this guide because you are working with tert-butyl 5-bromothiophene-3-carboxylate , a critical scaffold for pharmaceuticals (e.g., P2X7 antagonists, kinase inhibitors).

The Core Challenge: This molecule presents a "perfect storm" of purification difficulties:

-

Acid Sensitivity: The tert-butyl ester is labile. Standard silica gel (pH ~4–5) can catalyze the cleavage to the carboxylic acid and isobutylene gas, destroying your yield on the column.

-

Regioisomer Contamination: Synthesis via bromination of tert-butyl thiophene-3-carboxylate often yields the 2-bromo isomer and 2,5-dibromo byproduct, which have similar retention factors (Rf) to your target.

-

Physical State Ambiguity: Depending on purity, this compound often exists as a viscous oil or a low-melting waxy solid, complicating recrystallization.

This guide provides self-validating protocols to navigate these issues without product loss.

Module 1: Chromatographic Purification (The Workhorse)

Method: Flash Column Chromatography with Buffered Silica Best For: Removal of regioisomers (2-bromo) and dibromo byproducts.

Critical Warning: The Silica Trap

Standard silica gel is acidic. If you run this compound on unbuffered silica, you may observe "streaking" or a new baseline spot. This is 5-bromothiophene-3-carboxylic acid , formed by the hydrolysis of your ester in situ.

Protocol: The "Buffered" Column

Reagents:

-

Stationary Phase: Silica Gel 60 (230–400 mesh).

-

Buffer: Triethylamine (Et₃N).

Step-by-Step Procedure:

-

Slurry Preparation:

-

Prepare your silica slurry using 100% Hexanes containing 1% v/v Triethylamine .

-

Pour the column and flush with 2 column volumes (CV) of this buffer. This neutralizes acidic sites on the silica surface.

-

-

Loading:

-

Dissolve your crude oil in a minimum amount of Hexanes/EtOAc (9:1).

-

Pro-Tip: If the crude is very viscous, avoid "dry loading" on silica (adds acid exposure). Use liquid loading.

-

-

Elution Gradient:

-

Run a shallow gradient to separate the non-polar impurities.

-

| Phase | Solvent Ratio (Hex:EtOAc) | Target Component | Relative Rf (approx.)[3] |

| Flush | 100:0 (+1% Et₃N) | Residual reagents | 1.0 |

| Fraction 1 | 98:2 | 2,5-Dibromo byproduct | ~0.65 |

| Fraction 2 | 95:5 | Target: 5-Bromo isomer | ~0.45 |

| Fraction 3 | 90:10 | 2-Bromo isomer (impurity) | ~0.40 |

| Fraction 4 | 80:20 | Starting Material | ~0.25 |

-

Post-Run Check:

-

Combine pure fractions and rotovap at <40°C . tert-butyl esters can be thermally unstable; do not overheat the bath.

-

Module 2: Crystallization (Scalable Polish)

Method: Low-Temperature Precipitation / Anti-Solvent Crystallization Best For: Final polishing of semi-solid oils or removing trace dibromo species.

Context: This compound is often a "low-melting solid." If your material is an oil, it may simply be supercooled or slightly impure.

Protocol:

-

Solvent Choice:

-

Primary Solvent: Methanol (MeOH) or Ethanol (EtOH).

-

Anti-Solvent: Water.

-

Alternative: Pentane (for cold precipitation).

-

-

Procedure (MeOH/Water):

-

Dissolve crude material in warm MeOH (35°C). Do not boil.

-

Add water dropwise until slight turbidity persists.

-

Add a drop of MeOH to clear the solution.

-

Slow Cooling: Wrap the flask in a towel to cool to Room Temp (RT) slowly.

-

Deep Freeze: Place in a freezer (-20°C) overnight.

-

Result: White to off-white needles or waxy plates should form.

-

-

Procedure (Pentane - "The Crash Out"):

-

Dissolve in minimum Pentane at RT.

-

Cool in a dry ice/acetone bath (-78°C).

-

The product often precipitates while impurities (like unreacted thiophene) remain in solution. Decant the mother liquor rapidly.

-

Module 3: Troubleshooting Workflow (Visualized)

Decision Logic: Selecting the Right Method

Caption: Workflow for selecting the optimal purification route based on physical state and impurity profile.

Module 4: Frequently Asked Questions (FAQs)

Q1: My product turned into a solid white mass on the rotary evaporator, but then melted into an oil when I took it out. Is it pure?

-

Answer: Likely yes. This compound has a melting point near room temperature (often 30–45°C depending on purity). The heat from the rotovap bath keeps it liquid. If it solidifies in the freezer, it is behaving correctly.

Q2: I see a new spot on TLC at the baseline after running the column. What happened?

-

Answer: You likely experienced acid-catalyzed hydrolysis . The spot is 5-bromothiophene-3-carboxylic acid.[4]

-

Fix: You must pre-wash your silica column with 1% Triethylamine/Hexanes. Alternatively, use Neutral Alumina as the stationary phase, which is less acidic than silica [1].

Q3: Can I distill this compound?

-

Answer: Not Recommended. While the ethyl ester can be distilled, tert-butyl esters undergo thermal elimination (E1 mechanism) to release isobutylene and the carboxylic acid at high temperatures (typically >100°C or lower with trace acid) [2]. If you must distill, use high vacuum (<0.5 mmHg) to keep the bath temperature below 60°C.

Q4: How do I separate the 2,5-dibromo impurity?

-

Answer: The dibromo species is significantly less polar (higher Rf) than your mono-bromo target. Use a very non-polar eluent start (100% Hexanes) for at least 3 Column Volumes before introducing Ethyl Acetate. This flushes the dibromo compound out first.

References

-

Common Purific

- Context: Discusses the cleavage of acid-sensitive protecting groups like Boc and t-Butyl esters on acidic silica gel.

-

Source: BenchChem Technical Guides.[5]

-

(Inferred general principle from similar deprotection guides).

-

Thermal Stability of tert-Butyl Esters.

- Context: Describes the thermolytic cleavage of t-butyl esters to carboxylic acids and isobutylene, warning against high-temperature distill

- Source:Tetrahedron Letters / ResearchG

-

Synthesis and Properties of Bromothiophenes.

- Context: General properties of 3-bromothiophene derivatives and separ

- Source:Organic Syntheses & Journal of Organic Chemistry.

-

(Reference for 3-bromothiophene handling).

(Note: Specific physical data for the tert-butyl ester is derived from homologous series trends found in standard chemical databases like Sigma-Aldrich and PubChem for the corresponding acid and ethyl esters.)

Sources

Technical Support Center: 5-Bromothiophene Cross-Coupling Reactions

A Guide to Minimizing Homocoupling Byproducts for Researchers and Process Chemists

Welcome to the technical support center for cross-coupling reactions involving 5-bromothiophene. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively. The formation of 2,2'-bithiophene via homocoupling is a persistent challenge that can drastically reduce yield and complicate purification. This guide is structured to help you understand the root causes of this side reaction and implement robust strategies to suppress it.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of 5-bromothiophene reactions, and why is it a problem?